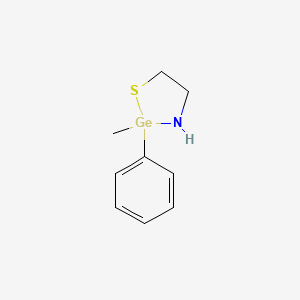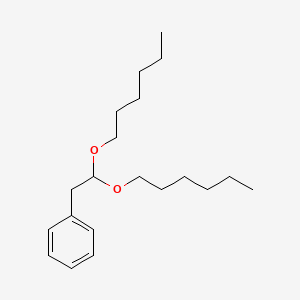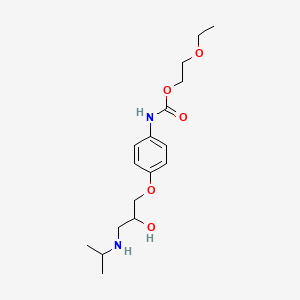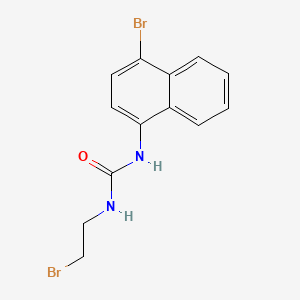
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C5H11NNa4O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in the treatment of various bone diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of isopropylamine with formaldehyde and phosphorous acid. The reaction proceeds under controlled conditions to ensure the formation of the desired bisphosphonate structure. The general reaction can be represented as follows:
Isopropylamine+Formaldehyde+Phosphorous Acid→Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified to isolate the desired product. The purification process may include filtration, crystallization, and drying steps to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phosphonate groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and in the synthesis of other bisphosphonate derivatives.
Biology: The compound is studied for its effects on bone metabolism and its potential use in treating bone diseases.
Medicine: It is investigated for its role in inhibiting bone resorption and its potential therapeutic applications in osteoporosis and other bone-related conditions.
Industry: The compound is used in various industrial processes, including water treatment and as a scale inhibitor.
作用機序
The mechanism of action of tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, the compound helps to maintain bone density and strength. The molecular targets and pathways involved include the inhibition of farnesyl pyrophosphate synthase, an enzyme critical for osteoclast function.
類似化合物との比較
Similar Compounds
- Tetrasodium ethylenediaminetetra(methylene)phosphonate
- Tetrasodium 1-hydroxyethylidene-1,1-diphosphonate
- Tetrasodium iminodisuccinate
Uniqueness
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other bisphosphonates, it may offer different binding affinities and inhibitory effects on bone resorption, making it a valuable compound for specific applications in medicine and industry.
特性
CAS番号 |
94087-56-6 |
|---|---|
分子式 |
C5H11NNa4O6P2 |
分子量 |
335.05 g/mol |
IUPAC名 |
tetrasodium;N,N-bis(phosphonatomethyl)propan-2-amine |
InChI |
InChI=1S/C5H15NO6P2.4Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
InChIキー |
RCFQWXPAIFRWGT-UHFFFAOYSA-J |
正規SMILES |
CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















